molecular formula C16H26N2O3 B5013719 N-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]ethyl}-1,2-ethanediamine

N-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]ethyl}-1,2-ethanediamine

Cat. No. B5013719
M. Wt: 294.39 g/mol
InChI Key: UBJIBUMSOAOLNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]ethyl}-1,2-ethanediamine, commonly known as AEEA, is a chemical compound used in scientific research for its unique properties. It is a diamine derivative of ethylene glycol and is synthesized through a multi-step process. AEEA has been found to have a wide range of applications in various fields of research, including biochemistry, pharmacology, and toxicology.

Mechanism of Action

The mechanism of action of AEEA is not fully understood, but it is believed to act as a chelating agent that binds to metal ions, such as copper and iron. This binding of metal ions by AEEA has been shown to inhibit the activity of certain enzymes, such as tyrosinase and lipoxygenase. AEEA has also been found to have antioxidant properties, which may contribute to its biological effects.
Biochemical and Physiological Effects:
AEEA has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as tyrosinase and lipoxygenase, which are involved in various biological processes. AEEA has also been found to have antioxidant properties, which may contribute to its biological effects. In addition, AEEA has been shown to induce apoptosis in cancer cells and inhibit cell proliferation.

Advantages and Limitations for Lab Experiments

One of the major advantages of using AEEA in lab experiments is its ability to chelate metal ions, which can be useful in investigating the role of metal ions in various biological processes. AEEA is also relatively easy to synthesize and is readily available. However, one of the limitations of using AEEA is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments using this compound.

Future Directions

There are several future directions for research involving AEEA. One area of research is to further investigate the mechanism of action of AEEA, which may provide insights into its biological effects. Another area of research is to investigate the potential therapeutic applications of AEEA, particularly in cancer treatment. Additionally, AEEA may have potential applications in the development of new drugs and therapies for various diseases.

Synthesis Methods

The synthesis of AEEA involves a multi-step process that begins with the reaction of ethylene oxide with allyl phenol in the presence of a catalyst. This results in the formation of 4-allyl-2-methoxyphenol, which is then reacted with ethylene glycol to produce 2-(4-allyl-2-methoxyphenoxy)ethanol. This compound is then reacted with ethylenediamine to produce the final product, N-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]ethyl}-1,2-ethanediamine.

Scientific Research Applications

AEEA has been extensively used in scientific research as a chemical tool to investigate various biological processes. It has been found to have a wide range of applications in biochemistry, pharmacology, and toxicology. AEEA has been used to study the effects of different compounds on cell proliferation, apoptosis, and differentiation. It has also been used to investigate the role of different signaling pathways in various biological processes.

properties

IUPAC Name

N'-[2-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]ethyl]ethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O3/c1-3-4-14-5-6-15(16(13-14)19-2)21-12-11-20-10-9-18-8-7-17/h3,5-6,13,18H,1,4,7-12,17H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBJIBUMSOAOLNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC=C)OCCOCCNCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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